
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound that appears to be related to a class of indole derivatives. Indole derivatives are an important class of compounds due to their presence in many natural products and pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but it can be inferred that it shares structural similarities with the compounds discussed in the papers, such as the indole moiety and the acetamide group.
Synthesis Analysis
The synthesis of related indole derivatives has been reported using various methods. For instance, a facile and highly efficient method for the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives has been developed, which involves regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles catalyzed by H2SO4 at room temperature, achieving yields up to 94% . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The acetamide group attached to the indole ring is another common feature among these compounds. The specific substituents on the indole and acetamide groups can significantly influence the chemical and physical properties of these molecules .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, for example, involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reactivity of the indole nucleus can be modified by substituents on the phenyl ring, which can lead to the development of new compounds with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The antioxidant activity of some indole derivatives has been evaluated, revealing that certain compounds exhibit considerable activity, which is attributed to the presence of halogens at specific positions on the phenyl ring . The synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues have also been reported, providing insights into the solution chemistry and stability of these compounds .
Scientific Research Applications
Synthesis and Molecular Docking Analysis
The design and synthesis of indole acetamide derivatives have been a focal point in drug discovery due to their potential anti-inflammatory properties. For example, a new indole acetamide compound was synthesized and its anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase COX-1 and COX-2 domains. This study also included geometric optimization and interaction energy studies, highlighting the compound's stability and potential interactions within biological systems (Al-Ostoot et al., 2020).
Facile Synthesis Techniques
Research has developed efficient methods for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives, demonstrating the versatility of indole acetamides in chemical synthesis. This work showcases the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl)acetamide derivatives, yielding high yields and demonstrating a streamlined approach to accessing a variety of indole-based compounds (Zhou et al., 2016).
Antiplasmodial Properties
A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were synthesized and evaluated for their in vitro antiplasmodial properties. This research highlights the compound's potential against the Plasmodium falciparum parasite, with molecular docking studies suggesting a mode of action through inhibition of the parasite lactate dehydrogenase (pLDH) (Mphahlele et al., 2017).
Structural Analysis and Stability
The crystal structure and stability of a related compound were analyzed, providing insights into the molecular interactions and stability within the crystal lattice. This study not only elucidates the structural aspects of these compounds but also their potential as stable entities for further application in medicinal chemistry (Helliwell et al., 2011).
Direct N-cyclopropylation Techniques
The direct N-cyclopropylation of cyclic amides and azoles, including indoles, represents a significant advancement in the synthesis of N-cyclopropylated compounds. This method provides a straightforward approach to attaching a cyclopropyl group to nitrogen atoms in heterocycles or amides, highlighting the method's utility in creating compounds with enhanced metabolic stability for pharmaceutical applications (Gagnon et al., 2007).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the study of “N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, contributing to the broad-spectrum biological activities of indole derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . This interaction can result in changes at the molecular and cellular levels, contributing to the compound’s overall biological activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its overall efficacy and safety profile .
Result of Action
Indole derivatives are known to have a variety of biological effects, which can include inhibitory activity against various viruses, anti-inflammatory and analgesic activities, and more .
Action Environment
Such factors can significantly impact the effectiveness of a compound, and are an important consideration in the development and use of pharmaceuticals .
properties
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURDVBXBADIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

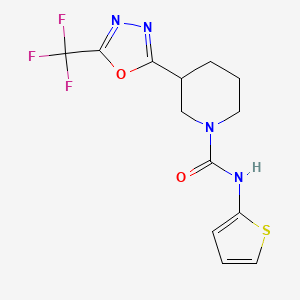
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)
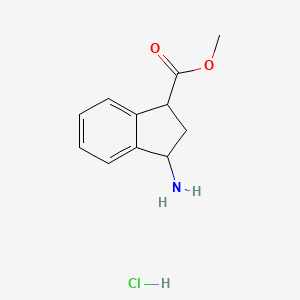
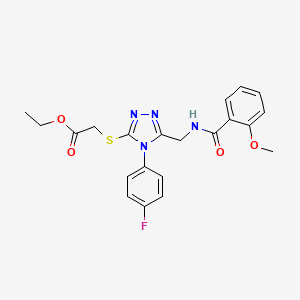
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)
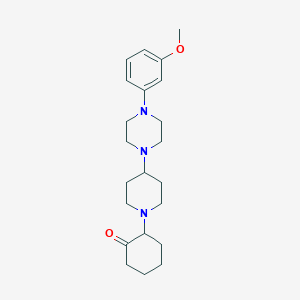
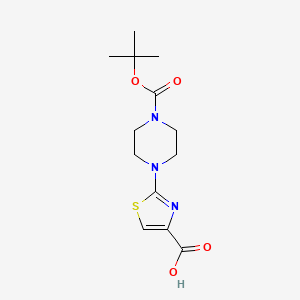
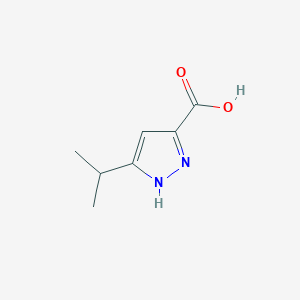
![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)
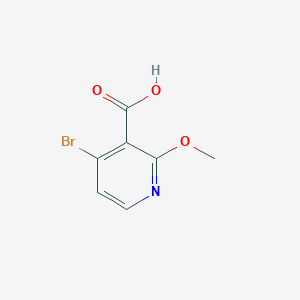
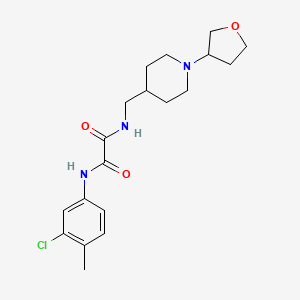
![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)